molecular formula C12H16N2O3 B6231050 (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate CAS No. 1212063-95-0

(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate

Cat. No.: B6231050
CAS No.: 1212063-95-0
M. Wt: 236.27 g/mol
InChI Key: AMRQXHFXNZFDCH-VIFPVBQESA-N
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Description

(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate is a chemical compound with the molecular formula C12H16N2O3. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylcarbamoyl group and a phenylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate typically involves the reaction of ethyl isocyanate with (1S)-1-(hydroxyethyl) N-phenylcarbamate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Studied for its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby modulating the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(methylcarbamoyl)ethyl N-phenylcarbamate
  • (1S)-1-(propylcarbamoyl)ethyl N-phenylcarbamate
  • (1S)-1-(butylcarbamoyl)ethyl N-phenylcarbamate

Uniqueness

(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate is unique due to its specific ethylcarbamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1212063-95-0

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

[(2S)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate

InChI

InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16)/t9-/m0/s1

InChI Key

AMRQXHFXNZFDCH-VIFPVBQESA-N

Isomeric SMILES

CCNC(=O)[C@H](C)OC(=O)NC1=CC=CC=C1

Canonical SMILES

CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1

Purity

98

Origin of Product

United States

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